molecular formula C12H20ClN5 B12224349 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12224349
M. Wt: 269.77 g/mol
InChI Key: ZUAYBCMZQMEFLM-UHFFFAOYSA-N
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Description

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, one substituted with 1,3-dimethyl groups and the other with an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used[][3].

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols[][3].

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction may yield the corresponding amines[3][3].

Scientific Research Applications

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its specific substitution pattern and the presence of two pyrazole rings. This unique structure may confer distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-17-11(5-6-14-17)8-13-9-12-7-10(2)15-16(12)3;/h5-7,13H,4,8-9H2,1-3H3;1H

InChI Key

ZUAYBCMZQMEFLM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCC2=CC(=NN2C)C.Cl

Origin of Product

United States

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